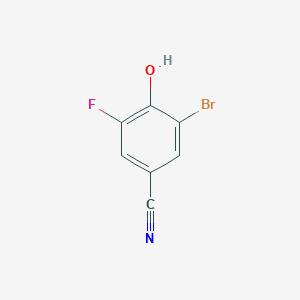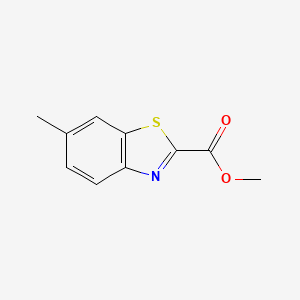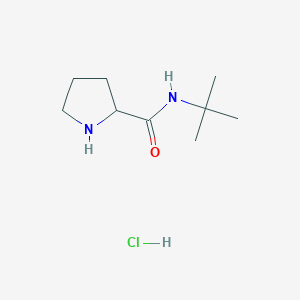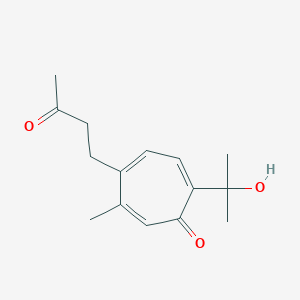
Curcumadionol
Übersicht
Beschreibung
Curcumadionol is a natural product that can be extracted from turmeric . It is a compound that appears as yellow crystals . Curcumadionol has various biological activities, including antioxidant, anti-inflammatory, and anti-tumor effects .
Physical And Chemical Properties Analysis
Curcumadionol is a crystalline compound . It is recommended to be stored at -20°C for 3 years and at 4°C for 2 years in powder form . In solvent, it can be stored at -80°C for 6 months and at -20°C for 1 month .
Wissenschaftliche Forschungsanwendungen
Immunomodulatory Effects
- Curcuma species, including Curcumadionol, demonstrate significant immunomodulatory effects. These effects are highlighted in their application to treat immune-related disorders. Various Curcuma species and their bioactive metabolites have potential as effective and safe immunomodulatory agents, particularly for managing diseases like cancer and inflammatory disorders (Yuandani et al., 2021).
Nanoformulations for Enhanced Delivery and Therapeutic Effects
- Curcumin nanoformulations have been developed to improve bioavailability and pharmacokinetics, potentially benefiting diseases like cancer, cardiovascular diseases, and neurodegenerative disorders. These nanoformulations enhance the delivery of curcumin, offering new opportunities for medicinal use upon completion of clinical trials (Yallapu et al., 2015).
Metabolite Profiling for Species Differentiation
- Metabolite profiling using techniques like GC/TOF MS and UPLC/Q-TOF MS can differentiate Curcuma species, such as Curcumadionol, based on their bioactive compounds. This profiling is crucial for identifying specific species and their potential applications in medicine (Lee et al., 2014).
Antidepressant Effects
- Studies have shown that curcumin, including Curcumadionol, has antidepressant effects. This application is particularly relevant in treating depression-related disorders, as seen in animal model studies (Xu et al., 2005).
Clinical Trials and Therapeutic Roles
- Clinical trials have investigated the efficacy of curcumin in treating pro-inflammatory diseases. Curcumin's pleiotropic activities, including those of its derivatives like Curcumadionol, suggest a wide range of potential therapeutic applications (Gupta et al., 2012).
Anti-Cancer Properties
- Curcumadionol, as part of curcumin, has been studied for its anti-cancer properties. Clinical trials have explored its use as a chemopreventive and chemotherapeutic agent, particularly in cancers like colon and pancreatic cancer (Bar-Sela et al., 2010).
Pharmacological Properties and Chemical Constituents
- Research on Curcuma species, including Curcumadionol, has focused on their chemical and pharmacological properties. The biological activities of these species have been classified into groups like anti-inflammatory and antitumor activities (Sun et al., 2017).
Nanocurcumin as a Therapeutic Candidate
- Nanocurcumin, including derivatives like Curcumadionol, shows promise as a therapeutic candidate. Its enhanced bioavailability and biological benefits offer potential applications in various diseases (Karthikeyan et al., 2020).
Applications in Fish Nutrition
- Curcumadionol and other curcumin forms have been studied for their health benefits and potential applications in fish nutrition. This includes properties like antioxidant, anti-inflammatory, and growth promotion (Alagawany et al., 2021).
Anti-Inflammatory Pharmacological Perspectives
- The Curcuma genus, including Curcumadionol, is known for its anti-inflammatory activity. These species act on various targets, suppressing inflammatory processes and offering therapeutic potential for inflammatory conditions (Rahaman et al., 2020).
Inhibition of Cancer Cell Pathways
- Curcumadionol has been shown to inhibit the expression of certain proteins in cancer cells, suggesting its potential as a lead compound for anti-cancer therapeutics (Zuo et al., 2020).
Application in Neuropharmacology and Neuroscience
- Curcumin derivatives, including Curcumadionol, have applications in neuropharmacology and neuroscience. They are being explored for their therapeutic potential in neurodegenerative diseases like Alzheimer’s and Parkinson’s (Lee et al., 2013).
Neuroprotective in Eye Disease
- Topical curcumin nanocarriers, potentially including Curcumadionol, show neuroprotective effects in eye diseases, particularly in glaucoma (Davis et al., 2018).
Wirkmechanismus
Target of Action
Curcumadionol, a sesquiterpene isolated from Curcuma wenyujin, has been found to exhibit significant pharmacological effects It’s structurally related to curcumin, which is known to interact with various proteins, facilitating selective modulation of multiple cellular signaling pathways associated with various chronic diseases .
Mode of Action
Curcumin acts as a scavenger of oxygen species, such as hydroxyl radical, superoxide anion, and singlet oxygen, and inhibits lipid peroxidation as well as peroxide-induced DNA damage . It also mediates potent anti-inflammatory and anti-carcinogenic actions via modulating various signaling molecules .
Biochemical Pathways
Curcumin, a structurally related compound, has been shown to modulate numerous molecular targets by altering their gene expression and signaling pathways, or through direct interaction . It’s plausible that Curcumadionol might affect similar biochemical pathways.
Pharmacokinetics
It’s known that curcumin, a structurally related compound, has poor bioavailability due to poor absorption, rapid metabolism, and rapid systemic elimination . Advances in techniques for loading Curcumin into nanostructures have been shown to improve its bioavailability , and similar techniques might be applicable to Curcumadionol.
Result of Action
Curcumin, a structurally related compound, has been shown to inhibit cancer cell survival and proliferation, and to induce apoptosis . It’s plausible that Curcumadionol might have similar effects.
Eigenschaften
IUPAC Name |
2-(2-hydroxypropan-2-yl)-6-methyl-5-(3-oxobutyl)cyclohepta-2,4,6-trien-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-10-9-14(17)13(15(3,4)18)8-7-12(10)6-5-11(2)16/h7-9,18H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOGLHNZNCCGQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CC=C1CCC(=O)C)C(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Curcumadionol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 6-chloropyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B3092728.png)
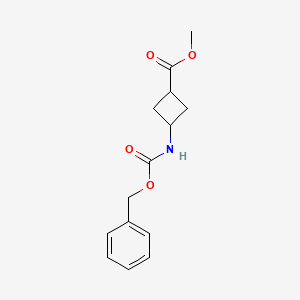
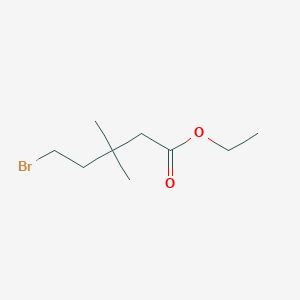
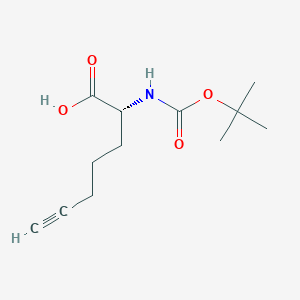
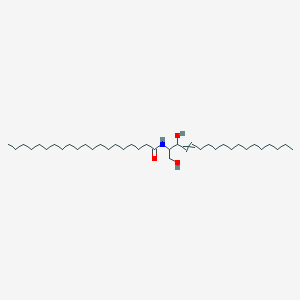
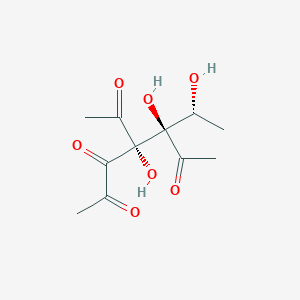
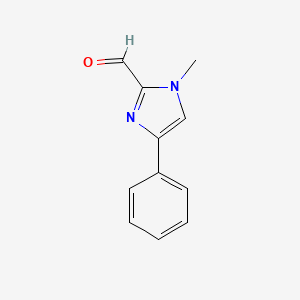
![3-Bromo-7-chloroimidazo[1,2-b]pyridazine](/img/structure/B3092794.png)
![3-[(4-carbamoylphenyl)carbamoyl]prop-2-enoic Acid](/img/structure/B3092798.png)
